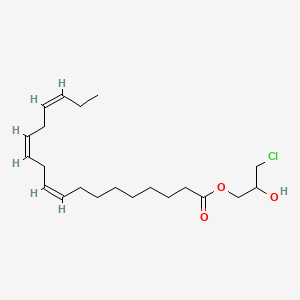

1-Linolenoyl-3-chloropropanediol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3-chloro-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDJVMPIYSIHEJ-PDBXOOCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857933 |

Source

|

| Record name | 3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74875-99-3 |

Source

|

| Record name | 3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Linolenoyl-3-chloropropanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Linolenoyl-3-chloropropanediol, a monoester of 3-monochloropropane-1,2-diol (3-MCPD). 3-MCPD esters are process-induced contaminants found in refined edible oils and fat-containing foods, raising concerns due to their potential health implications.[1][2] The synthesis and characterization of individual 3-MCPD esters like this compound are crucial for toxicological studies, the development of analytical standards, and for understanding their formation mechanisms.

Chemical Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of linolenic acid with a protected or unprotected chloropropanediol derivative. A common approach involves the reaction of linolenic acid with 3-chloro-1,2-propanediol (B139630).

General Synthesis Pathway

The chemical synthesis of this compound from linolenic acid and 3-chloro-1,2-propanediol is depicted below. This reaction typically requires a catalyst and controlled conditions to favor the formation of the monoester at the primary hydroxyl group.

Caption: Chemical synthesis pathway of this compound.

Experimental Protocol: Esterification of Linolenic Acid

This protocol is a representative method adapted from general procedures for the synthesis of fatty acid esters.

Materials:

-

Linolenic acid (>98% purity)

-

3-Chloro-1,2-propanediol (3-MCPD)

-

Dicyclohexylcarbodiimide (B1669883) (DCC) - coupling agent

-

4-Dimethylaminopyridine (B28879) (DMAP) - catalyst

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hexane

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve linolenic acid (1 equivalent) and 3-chloro-1,2-propanediol (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add 4-dimethylaminopyridine (0.1 equivalents) to the solution.

-

Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Quantitative Data Summary

| Parameter | Value/Condition |

| Reactants | |

| Linolenic Acid | 1.0 molar equivalent |

| 3-Chloro-1,2-propanediol | 1.2 molar equivalents |

| DCC | 1.1 molar equivalents |

| DMAP | 0.1 molar equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 12-24 hours |

| Purification | |

| Method | Silica Gel Column Chromatography |

| Eluent | Hexane:Ethyl Acetate Gradient |

| Expected Yield | 60-80% (This is an estimated range for this type of reaction) |

Characterization of this compound

The characterization of the synthesized compound is essential to confirm its identity and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Workflow for Characterization

The following diagram illustrates the typical workflow for the characterization of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized ester.

Experimental Protocol:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to identify chemical shifts, coupling constants, and integration values.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.34 | m | ~6H | Olefinic protons (-CH=CH-) |

| ~4.15-4.35 | m | 2H | -CH₂-O-C=O |

| ~3.95 | m | 1H | -CH(OH)- |

| ~3.60-3.70 | m | 2H | -CH₂-Cl |

| ~2.77 | t | 4H | Diallylic protons (=CH-CH₂-CH=) |

| ~2.30 | t | 2H | -CH₂-C=O |

| ~2.05 | q | 4H | Allylic protons (-CH₂-CH=) |

| ~1.62 | p | 2H | -CH₂-CH₂-C=O |

| ~1.30 | m | ~6H | Methylene protons (-CH₂-) |

| ~0.89 | t | 3H | Terminal methyl group (-CH₃) |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~173.5 | Ester carbonyl carbon (C=O) |

| ~127-132 | Olefinic carbons (-CH=CH-) |

| ~70.0 | -CH(OH)- |

| ~65.0 | -CH₂-O-C=O |

| ~46.0 | -CH₂-Cl |

| ~34.0 | -CH₂-C=O |

| ~20-32 | Methylene carbons (-CH₂-) |

| ~14.3 | Terminal methyl carbon (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can be employed.[3][4] For GC-MS analysis, derivatization is often required to increase the volatility of the molecule.[5]

Experimental Protocol (LC-MS):

-

Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Inject the solution into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., TOF or Orbitrap).[3][4]

-

Use a reverse-phase column (e.g., C18) for separation.

-

Acquire mass spectra in both positive and negative ion modes.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₂₁H₃₅ClO₃ |

| Molecular Weight | 370.24 g/mol |

| [M+H]⁺ (Positive Ion) | m/z 371.24 |

| [M+Na]⁺ (Positive Ion) | m/z 393.22 |

| [M-H]⁻ (Negative Ion) | m/z 369.23 |

| Key Fragmentation Ions | Loss of H₂O, loss of HCl, cleavage of the ester bond. |

This guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and data are representative and may require optimization based on specific laboratory conditions and available instrumentation. The synthesis of this and other individual 3-MCPD esters is a critical step in advancing research into their toxicological effects and developing accurate analytical methods for their detection in food.

References

- 1. The Formation of 3-Monochloropropanediol Esters and Glycidyl Esters during Heat-Induced Processing Using an Olive-Based Edible Oil [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

The Genesis of 1-Linolenoyl-3-chloropropanediol in Edible Oils: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 1-Linolenoyl-3-chloropropanediol, a specific fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD), in edible oils. 3-MCPD esters are process-induced contaminants that raise health concerns due to their potential toxicity. Understanding their formation is critical for developing effective mitigation strategies in the food industry and for toxicological risk assessment in drug development.

Introduction

Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) are chemical contaminants formed in edible oils and fats during high-temperature refining processes, particularly deodorization.[1] These compounds are found in a wide range of processed foods, with the highest levels typically occurring in refined palm oil and its fractions.[2] Upon ingestion, 3-MCPD esters are hydrolyzed in the gastrointestinal tract, releasing free 3-MCPD, which has been classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC).[2]

This guide focuses specifically on this compound, an ester formed from the reaction of the glycerol (B35011) backbone with a chlorine donor and esterified with linolenic acid, an omega-3 polyunsaturated fatty acid commonly found in vegetable oils such as flaxseed, soybean, and canola oil.

Core Formation Mechanism

The formation of this compound, along with other 3-MCPD esters, is a complex process primarily occurring during the deodorization step of oil refining, where temperatures can exceed 200°C.[1] The key precursors for its formation are:

-

Acylglycerols: Primarily diacylglycerols (DAGs) and to a lesser extent, monoacylglycerols (MAGs). Triacylglycerols (TAGs) can also be precursors after hydrolysis to partial glycerides.[1] 3-MCPD esters form approximately 2-5 times faster from diacylglycerols than from monoacylglycerols.[1]

-

Chlorine Source: The presence of a chlorine donor is essential. This can be in the form of inorganic chlorides (e.g., sodium chloride) or organic chlorine compounds.[3]

Two primary reaction pathways have been proposed for the formation of 3-MCPD esters:

2.1. Direct Nucleophilic Substitution: This mechanism involves the direct attack of a chloride ion on one of the primary carbon atoms of the glycerol backbone of a di- or monoacylglycerol. This is a high-temperature, endothermic process.[4]

2.2. Cyclic Acyloxonium Ion Intermediate Pathway: This is considered the more likely pathway. It involves the formation of a five-membered cyclic acyloxonium ion intermediate from a 1,2-diacylglycerol or a 2-monoacylglycerol. This is followed by a nucleophilic attack by a chloride ion on one of the primary carbons of the ring, leading to the formation of a 3-MCPD monoester. A free radical-mediated mechanism involving a cyclic acyloxonium free radical has also been proposed.[3]

The presence of double bonds in the fatty acid chain, as is the case with linolenic acid, may influence the reaction kinetics and the stability of the intermediates, although specific research on this aspect is limited.

Quantitative Data on 3-MCPD Ester Formation

The concentration of 3-MCPD esters in edible oils is influenced by several factors, including the type of oil, the degree of refining, and the processing conditions. The following tables summarize available quantitative data on the levels of total 3-MCPD esters in various edible oils. Data specifically for this compound is scarce in the literature, and the presented data for total 3-MCPD esters provides a relevant context.

Table 1: Levels of Total 3-MCPD Esters in Various Refined and Unrefined Edible Oils

| Oil Type | Refining Status | Concentration of Total 3-MCPD Esters (µg/kg) | Reference(s) |

| Palm Oil | Refined | 2,290 - 5,090 | [5][6] |

| Olive Pomace Oil | Refined | Up to 5,090 | [6] |

| Soybean Oil | Refined | ~1,234 | [7] |

| Rapeseed Oil | Refined | 381 - 670 | [7] |

| Sunflower Oil | Refined | < 300 | [7] |

| Safflower Oil | Refined | 2,355 - 3,218 | [7] |

| Olive Oil | Refined | 300 - 2,462 | [7] |

| Various Oils | Unrefined | < 100 | [7] |

Table 2: Effect of Processing Conditions on Total 3-MCPD Ester Formation

| Parameter | Condition | Effect on 3-MCPD Ester Concentration | Reference(s) |

| Temperature | > 200°C (Deodorization) | Significant increase in formation | [1] |

| Diacylglycerol (DAG) Content | 4% at 220°C | Reached 2,268 µg/kg | [8] |

| Free Fatty Acid Content | Higher content | Increased 3-MCPD ester formation | [1] |

| Neutralization | Pre-deodorization treatment | Can completely suppress formation | [1] |

Experimental Protocols for Analysis

The analysis of 3-MCPD esters in edible oils is typically performed using indirect methods, which involve the cleavage of the fatty acids from the glycerol backbone, followed by derivatization and quantification of the free 3-MCPD. The American Oil Chemists' Society (AOCS) has established official methods for this purpose.

4.1. AOCS Official Method Cd 29c-13: A Widely Used Protocol

This method is favored for its relatively short analysis time. It involves a differential measurement to determine both 3-MCPD esters and glycidyl (B131873) esters (another class of process contaminants). The protocol can be summarized as follows:

Principle: The method consists of two parallel assays (Assay A and Assay B). In Assay A, the sample is treated with an acidic solution containing a chloride salt, which converts glycidyl esters to additional 3-MCPD, giving a total 3-MCPD value. In Assay B, the sample is treated under conditions that cleave the 3-MCPD esters without converting the glycidyl esters. The glycidyl ester content is then calculated from the difference between the results of Assay A and Assay B.

Step-by-Step Procedure (Assay B for 3-MCPD Esters):

-

Sample Preparation: Weigh approximately 100 mg of the oil sample into a glass tube.

-

Internal Standard Addition: Add a known amount of a deuterated internal standard (e.g., 3-MCPD-d5 diester) to the sample.

-

Alkaline Transesterification: Add a solution of sodium methoxide (B1231860) in methanol (B129727) to the sample to cleave the fatty acid esters from the glycerol backbone. The reaction is carried out at room temperature for a short period.

-

Stopping the Reaction: Add an acidic solution (e.g., sulfuric acid in methanol) to neutralize the sodium methoxide and stop the reaction.

-

Extraction of Fatty Acid Methyl Esters (FAMEs): Add hexane (B92381) to the mixture and vortex to extract the FAMEs, which are then discarded.

-

Extraction of 3-MCPD: The remaining aqueous/methanolic phase containing the free 3-MCPD is extracted multiple times with diethyl ether or another suitable organic solvent.

-

Derivatization: The extracted 3-MCPD is derivatized, typically with phenylboronic acid (PBA), to make it volatile for gas chromatography (GC) analysis.

-

GC-MS Analysis: The derivatized 3-MCPD is then quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualization of Formation Mechanisms and Experimental Workflow

5.1. Chemical Formation Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed chemical pathways for the formation of 3-MCPD esters.

Caption: Proposed reaction pathways for the formation of 3-MCPD esters.

5.2. Experimental Workflow for 3-MCPD Ester Analysis

The following diagram illustrates a typical experimental workflow for the analysis of 3-MCPD esters in edible oils based on indirect methods like AOCS Cd 29c-13.

Caption: A typical workflow for the analysis of 3-MCPD esters in edible oils.

Conclusion

The formation of this compound and other 3-MCPD esters in edible oils is a significant food safety concern. The primary mechanism involves the reaction of diacylglycerols with a chlorine source at the high temperatures used during deodorization, likely proceeding through a cyclic acyloxonium ion intermediate. While quantitative data for total 3-MCPD esters are available, further research is needed to elucidate the specific role of polyunsaturated fatty acids like linolenic acid in the formation process and to quantify the levels of individual esters. Standardized analytical methods, such as AOCS Official Method Cd 29c-13, provide a robust framework for the monitoring of these contaminants. A thorough understanding of these formation mechanisms and analytical techniques is paramount for researchers and professionals working to ensure the safety of food and pharmaceutical products.

References

- 1. Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

- 3. Free radical mediated formation of 3-monochloropropanediol (3-MCPD) fatty acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Determination of 3-monochloropropane-1,2-diol fatty acid esters in Brazilian vegetable oils and fats by an in-house validated method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The In Vivo Odyssey of 1-Linolenoyl-3-chloropropanediol: A Technical Guide to its Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linolenoyl-3-chloropropanediol (L-3-MCPD) is a member of the 3-monochloropropane-1,2-diol (3-MCPD) ester family, a class of processing-induced food contaminants that have garnered significant attention from the scientific and regulatory communities. Formed during the refining of edible oils and fats at high temperatures, these esters are hydrolyzed in the body to free 3-MCPD, a compound associated with potential health risks. Understanding the metabolic journey of these esters, from ingestion to excretion, is paramount for accurate risk assessment and the development of mitigation strategies. This technical guide provides a comprehensive overview of the current scientific understanding of the in vivo metabolic fate of this compound, drawing upon data from studies on structurally similar 3-MCPD esters.

Executive Summary

The in vivo metabolism of this compound is characterized by a primary hydrolysis step in the gastrointestinal tract, liberating free 3-MCPD and linolenic acid. The released 3-MCPD is readily absorbed and distributed to various tissues. Subsequent metabolism of 3-MCPD proceeds through two main pathways: conjugation with glutathione (B108866) and oxidation. These biotransformation processes result in the formation of several metabolites that are primarily eliminated from the body via urinary excretion. While specific quantitative data for the linolenoyl ester is limited, studies on other 3-MCPD esters, such as those with palmitic acid, provide valuable insights into the expected absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: Quantitative Insights from 3-MCPD Ester Studies

Table 1: Bioavailability of 3-MCPD from its Diester in Rats

| Compound Administered | Relative Bioavailability of 3-MCPD (%) | Animal Model | Reference |

| 1,2-dipalmitoyl-3-chloropropanediol | 86 | Wistar Rats | [1][2] |

This data suggests a high degree of hydrolysis of the diester in the gastrointestinal tract, leading to significant absorption of free 3-MCPD.

Table 2: Tissue Distribution of 3-MCPD in Rats 2 Hours After Oral Administration

| Tissue | Concentration (µg/g) | Animal Model | Reference |

| Blood | 67.46 ± 7.72 | Sprague-Dawley Rats | |

| Testicle | 78.37 ± 5.15 | Sprague-Dawley Rats | |

| Kidney | 56.21 ± 3.64 | Sprague-Dawley Rats |

These findings indicate rapid absorption and distribution of 3-MCPD to various organs, with notable concentrations in the testes and kidneys.

Table 3: Urinary and Fecal Excretion of 3-MCPD in Rats within 24 Hours of Oral Administration

| Excretion Route | Percentage of Administered Dose (%) | Animal Model | Reference |

| Urine | 9.74 ± 3.05 | Sprague-Dawley Rats | |

| Feces | 0.56 ± 0.22 | Sprague-Dawley Rats |

This data highlights the primary role of renal excretion for the elimination of unchanged 3-MCPD.

Table 4: Urinary Excretion of 3-MCPD and its Metabolites in Humans After Controlled Exposure to 3-MCPD Esters

| Analyte | Mean Excretion Rate (% of dose) | Study Population | Reference |

| 3-MCPD | 3.7 - 4.6 | Human Volunteers | [3] |

| 3-Chlorolactic acid (3-ClLA) | 0.28 | Human Volunteers | [4][5] |

These human data confirm urinary excretion as a significant route of elimination for 3-MCPD and its metabolites following ingestion of 3-MCPD esters.

Experimental Protocols

A comprehensive understanding of the metabolic fate of L-3-MCPD relies on robust experimental methodologies. Below are detailed protocols adapted from key studies on 3-MCPD esters.

Protocol 1: In Vivo Oral Administration and Sample Collection in Rodents

This protocol outlines the general procedure for an in vivo study in rats to assess the ADME of a 3-MCPD ester.

1. Animal Model:

-

Male Sprague-Dawley or Wistar rats, 8-10 weeks old, are commonly used.

-

Animals are housed in individual metabolism cages to allow for separate collection of urine and feces.

-

A standard diet and water are provided ad libitum, with a fasting period of 12-16 hours before administration of the test substance.

2. Test Substance Administration:

-

This compound is dissolved in a suitable vehicle, such as corn oil or olive oil.

-

The test substance is administered via oral gavage at a predetermined dose.

3. Sample Collection:

-

Blood: Blood samples are collected at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) post-administration via tail vein or retro-orbital plexus puncture. Plasma is separated by centrifugation.

-

Urine and Feces: Urine and feces are collected at regular intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h) for the duration of the study.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidneys, testes, brain, adipose tissue) are harvested, weighed, and stored at -80°C until analysis.

Protocol 2: Analysis of 3-MCPD and its Metabolites in Biological Samples

This protocol describes a general analytical method for the quantification of 3-MCPD and its metabolites.

1. Sample Preparation:

-

Plasma/Urine: Proteins are precipitated using a solvent like acetonitrile. The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent.

-

Tissues: Tissues are homogenized in a suitable buffer. This is followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.

-

Feces: Fecal samples are lyophilized, ground, and extracted with an appropriate solvent.

2. Hydrolysis of Conjugates (for total 3-MCPD analysis):

-

To measure conjugated metabolites, samples can be treated with enzymes like β-glucuronidase or sulfatase prior to extraction.

3. Derivatization:

-

Free 3-MCPD is often derivatized to enhance its volatility and detectability by gas chromatography. A common derivatizing agent is phenylboronic acid (PBA).

4. Analytical Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the sensitive and specific quantification of derivatized 3-MCPD and some of its metabolites.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is suitable for the analysis of a broader range of metabolites, including non-volatile and conjugated compounds, often without the need for derivatization.

Mandatory Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vivo Metabolism Study

Caption: Experimental workflow for an in vivo metabolism study.

Conclusion

The metabolic fate of this compound in vivo is primarily driven by its initial hydrolysis to free 3-MCPD. Subsequent absorption, distribution, metabolism, and excretion of 3-MCPD follow well-characterized pathways. While a complete quantitative ADME profile for the linolenoyl ester remains to be fully elucidated, the available data on other 3-MCPD esters provides a solid foundation for risk assessment and further research. Future studies employing radiolabeled this compound are warranted to provide definitive quantitative data and a more nuanced understanding of the influence of the fatty acid moiety on its metabolic fate. This will be crucial for refining exposure assessments and ensuring the safety of the global food supply.

References

- 1. Relative oral bioavailability of 3-MCPD from 3-MCPD fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Metabolites of 2- and 3-Monochloropropanediol (2- and 3-MCPD) in Humans: Urinary Excretion of 2-Chlorohydracrylic Acid and 3-Chlorolactic Acid after Controlled Exposure to a Single High Dose of Fatty Acid Esters of 2- and 3-MCPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Health Implications of Dietary Exposure to 1-Linolenoyl-3-chloropropanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Linolenoyl-3-chloropropanediol (1-L-3-MCPD) is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD), a process contaminant formed in refined edible oils and fat-containing foods subjected to high-temperature processing. The primary toxicological concern associated with dietary exposure to 1-L-3-MCPD and other 3-MCPD esters is their hydrolysis in the gastrointestinal tract, which releases free 3-MCPD.[1][2][3] Free 3-MCPD is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, "possibly carcinogenic to humans."[1][4][5] Animal studies have identified the kidneys and testes as the primary target organs for 3-MCPD toxicity, inducing effects such as nephrotoxicity, renal tubular hyperplasia, and impaired male fertility.[4][6][7] This technical guide provides an in-depth overview of the health implications of dietary exposure to 1-L-3-MCPD, focusing on its metabolism, toxicological endpoints, underlying molecular mechanisms, and the experimental protocols used for its assessment.

Introduction: The Contaminant and its Precursors

3-MCPD esters, including 1-L-3-MCPD, are not typically present in raw vegetable oils but are formed during the refining process, particularly during the high-temperature deodorization step (typically >200°C).[8][9] The formation involves the reaction of acylglycerols (mono-, di-, and triglycerides) with chloride ions.[9][10] The highest concentrations are often found in refined palm oil, but these esters are present in a wide range of refined vegetable and marine oils used in food products like infant formula, margarine, and baked goods.[3][11][12]

The toxicological profile of 1-L-3-MCPD is intrinsically linked to the release of its core compound, 3-MCPD. Therefore, understanding the health implications requires a thorough examination of the toxicokinetics and toxicodynamics of free 3-MCPD.

Toxicokinetics: From Ingestion to Target Organs

Hydrolysis and Absorption

Upon ingestion, 3-MCPD esters undergo hydrolysis by pancreatic and intestinal lipases in the gastrointestinal tract, releasing free 3-MCPD and the corresponding fatty acid.[2][3][10] The efficiency of this hydrolysis is a critical factor in determining the bioavailability of free 3-MCPD. In vivo studies in rats have shown that the relative oral bioavailability of 3-MCPD from a dipalmitate ester is high, estimated to be around 86% on average compared to the administration of free 3-MCPD.[13]

Crucially for the specific topic of this guide, in vitro studies using Caco-2 cells have demonstrated that the type of fatty acid esterified to the 3-MCPD molecule influences the rate of hydrolysis. 1-Linoleoyl-3-chloropropanediol was found to release 3 to 4 times more free 3-MCPD compared to 1-palmitoyl and 1-oleoyl monoesters, suggesting a potentially higher risk from linolenic acid-containing esters.

Free 3-MCPD is rapidly absorbed from the gastrointestinal tract, likely via passive diffusion, with peak blood levels observed within 30 minutes in rats.[5][13]

Distribution, Metabolism, and Excretion

Once absorbed, free 3-MCPD is distributed to various organs, with studies identifying the kidney, liver, and testes as primary sites of accumulation.[13][14] The metabolism of 3-MCPD in mammals is thought to occur primarily through conjugation with glutathione, followed by oxidation to form β-chlorolactate, which can be further metabolized to oxalic acid.[15][16] These metabolites are primarily excreted in the urine.[4][14]

Key Toxicological Endpoints and Dose-Response Data

Animal studies, predominantly in rats, have established clear toxicological endpoints for 3-MCPD. The data presented below are for free 3-MCPD, which is considered the toxic moiety released from 1-L-3-MCPD.

Nephrotoxicity

The kidney is a consistent target of 3-MCPD toxicity. Effects range from increased kidney weight to more severe pathologies like renal tubular necrosis and hyperplasia.[2][14][17] Long-term exposure has been linked to the development of renal tubule tumors in rats.[17]

Table 1: Quantitative Data on 3-MCPD Induced Nephrotoxicity in Rats

| Endpoint | Species/Strain | Dose | Duration | Observation | Reference |

|---|---|---|---|---|---|

| BMDL10 * | Male Rat | 0.20 mg/kg bw/day | 2 years | Increased incidence of renal tubular hyperplasia. | [1][18] |

| NOAEL | Wistar Rat | 7.37 mg/kg bw/day | 90 days | Based on histopathological signs of kidney toxicity at the next dose level. | [15] |

| Increased Serum Creatinine | SD Rat | 45 mg/kg bw/day | 28 days | Significantly increased from control levels. | [18] |

| Increased Serum Urea Nitrogen | SD Rat | 30 mg/kg bw/day | 28 days | Significantly increased from control levels. | [18] |

| Increased Kidney Weight | F344 Rat | Medium and high doses of equimolar 3-MCPD esters | 13 weeks | Absolute and relative kidney weights significantly increased. |[19] |

*BMDL10 (Benchmark Dose Lower Confidence Limit 10%): The lower 95% confidence limit on the dose that produces a 10% increase in adverse response compared to control.

Male Reproductive Toxicity

3-MCPD is a known male reproductive toxicant, with effects observed on sperm parameters and testicular histology. It was originally investigated as a potential male antifertility agent.[20][21]

Table 2: Quantitative Data on 3-MCPD Induced Male Reproductive Toxicity in Rats

| Endpoint | Species/Strain | Dose | Duration | Observation | Reference |

|---|---|---|---|---|---|

| BMDL05 * | Rat | 0.44 mg/kg bw/day | - | Decreased sperm motility (selected as the most sensitive endpoint). | [1][18] |

| NOAEL | Rat | 1 mg/kg bw/day | - | Based on effects on male fertility and reproductive functions at higher doses. | [1] |

| Decreased Sperm Motility | Rat | > 1 mg/kg bw/day | Short-term | Reduced sperm motility associated with reduced male fecundity. | [1] |

| Apoptosis in Epididymis | F344 Rat | High doses of equimolar 3-MCPD esters | 13 weeks | Significant increase in apoptotic epithelial cells in the initial segment of the epididymis. |[19] |

*BMDL05 (Benchmark Dose Lower Confidence Limit 5%): The lower 95% confidence limit on the dose that produces a 5% increase in adverse response compared to control.

Carcinogenicity

Based on sufficient evidence in experimental animals, IARC has classified 3-MCPD as "possibly carcinogenic to humans" (Group 2B). The primary tumor sites observed in long-term rodent studies are the kidneys and testes.[3][17] It is generally considered to be a non-genotoxic carcinogen, meaning it does not directly damage DNA but rather causes cancer through other mechanisms like chronic tissue injury and cell proliferation.[20]

Molecular Mechanisms of Toxicity

Research into the molecular mechanisms of 3-MCPD toxicity has highlighted two primary pathways: the induction of oxidative stress and the disruption of cellular energy metabolism.

Oxidative Stress and the Nrf2 Signaling Pathway

3-MCPD exposure has been shown to induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capacity.[12][18] This can lead to lipid peroxidation, protein damage, and cellular injury. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), leading to the transcription of protective genes. Evidence suggests that 3-MCPD can dysregulate this pathway, contributing to its toxicity.[3]

Inhibition of Glycolysis and Energy Depletion

A key mechanism underlying the male reproductive toxicity of 3-MCPD is the inhibition of glycolysis in sperm cells, leading to energy (ATP) depletion and impaired motility.[20][21] The primary target of this inhibition is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[22][23] By blocking this crucial step in glycolysis, 3-MCPD disrupts the primary energy production pathway in sperm, which heavily rely on this process for their function.

Experimental Protocols

The assessment of 1-L-3-MCPD and its health implications relies on standardized and validated experimental protocols.

Analytical Chemistry: Quantification in Food Matrices

The standard approach for quantifying 3-MCPD esters is indirect, involving hydrolysis of the esters to free 3-MCPD followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow: AOCS Official Method Cd 29c-13 (Differential Measurement)

This method is widely used for its relatively short analysis time.[8][21][24] It involves running two parallel assays to differentiate between 3-MCPD originating from its esters and that formed from glycidyl (B131873) esters (another process contaminant).

Key Protocol Steps (Summarized):

-

Sample Preparation: Two portions of the oil sample (~100 mg each) are weighed. Internal standards (isotopically labeled 3-MCPD and glycidyl esters) are added.

-

Ester Cleavage (Transesterification): The samples are treated with a sodium methoxide (B1231860) solution to cleave the fatty acids from the 3-MCPD and glycidol (B123203) backbone.

-

Assay A: The reaction is stopped with an acidified sodium chloride solution. The acidic conditions and chloride ions convert the released glycidol to 3-MCPD. The final measurement represents the sum of original 3-MCPD and glycidol.

-

Assay B: The reaction is stopped with a neutral salt solution (e.g., sodium sulfate). Glycidol is not converted to 3-MCPD. The final measurement represents only the original 3-MCPD.

-

-

Extraction: The released chloropropanols are extracted from the matrix.

-

Derivatization: The hydroxyl groups of 3-MCPD are derivatized, commonly with phenylboronic acid (PBA), to increase volatility for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system for separation and quantification.

-

Calculation: The concentration of 3-MCPD esters is determined from Assay B. The concentration of glycidyl esters is determined by subtracting the result of Assay B from Assay A and applying a transformation factor.

In Vivo Toxicology: Reproductive Toxicity Assessment

To assess reproductive toxicity, a two-generation study, such as that described in OECD Test Guideline 416, is often employed.[1][25][26][27]

Key Protocol Steps (OECD TG 416 Summary):

-

Animal Model: The rat is the preferred species.

-

Group Size: Sufficient animals per sex per group to yield at least 20 pregnant females near parturition.

-

Dose Groups: At least three dose levels of the test substance and a concurrent control group are used. Dosing is typically oral (gavage, diet, or drinking water).

-

P Generation Dosing: Parental (P) generation animals are dosed for a pre-mating period (e.g., 10 weeks), during mating, gestation, and lactation.

-

F1 Generation Selection and Dosing: Offspring (F1 generation) are selected at weaning. They are dosed from weaning through maturity, mating (with siblings), gestation, and lactation to produce the F2 generation.

-

Endpoints Monitored:

-

Parental (P & F1): Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and lactation. Gross necropsy and histopathology of reproductive organs are performed.

-

Offspring (F1 & F2): Viability, clinical signs, body weight, sex ratio, anogenital distance, developmental landmarks (e.g., puberty onset), and gross necropsy.

-

In Vitro Mechanistic Studies: Intestinal Hydrolysis

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to study intestinal absorption and metabolism as these cells differentiate to form a monolayer with characteristics of small intestinal enterocytes.[5][28]

Key Protocol Steps (Caco-2 Hydrolysis Assay Summary):

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Exposure: The test compound (e.g., 1-L-3-MCPD) is added to the apical (upper) chamber of the Transwell® system, simulating the intestinal lumen.

-

Sampling: Aliquots are taken from both the apical and basolateral (lower) chambers at various time points.

-

Analysis: The samples are analyzed (e.g., by GC-MS) to quantify the parent ester and the released free 3-MCPD. This allows for the determination of hydrolysis rates and the apparent permeability of the compounds across the cell monolayer.

Conclusion and Future Directions

Dietary exposure to this compound presents a potential health risk due to its in vivo hydrolysis to free 3-MCPD, a non-genotoxic carcinogen with established nephrotoxic and male reproductive effects. The higher rate of hydrolysis observed for the linoleate (B1235992) ester compared to other fatty acid esters suggests that the specific composition of 3-MCPD esters in the diet may influence the overall toxicological risk.

Key mechanisms of toxicity involve the induction of oxidative stress via dysregulation of the Keap1-Nrf2 pathway and the impairment of cellular energy metabolism through the inhibition of GAPDH. Standardized analytical and toxicological protocols are essential for accurate risk assessment and for evaluating the efficacy of mitigation strategies in food production.

Future research should focus on:

-

In vivo toxicokinetics of specific 3-MCPD esters , including 1-L-3-MCPD, to confirm the findings from in vitro hydrolysis studies.

-

Further elucidation of the molecular interactions between 3-MCPD metabolites and cellular targets like Keap1 and GAPDH.

-

Development of more sensitive biomarkers of 3-MCPD exposure and early adverse effects in humans.

-

Assessing the combined toxicological effects of 3-MCPD esters and other process contaminants, such as glycidyl esters, which often co-exist in foods.

This in-depth understanding is critical for regulatory bodies to establish science-based limits for these contaminants in food and for drug development professionals to consider potential off-target effects and toxicological profiles of related chemical structures.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov [fda.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Absorption and metabolism of the food contaminant 3-chloro-1,2-propanediol (3-MCPD) and its fatty acid esters by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OECD 416: Two-generation reproduction toxicity - 亚博名字,亚博全站官网,亚博国际游戏官网 [wfliji.com]

- 7. mdpi.com [mdpi.com]

- 8. shimadzu.com [shimadzu.com]

- 9. Changes in 3-MCPD esters, glycidyl esters, bioactive compounds and oxidation indexes during kenaf seed oil refining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Absorption, Distribution, Metabolism and Excretion of 3-MCPD 1-Monopalmitate after Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Accumulation of 3-Monochloro-Propanediol Esters in Kidney Tissues of Patients with Human Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipidomics Analysis Explores the Mechanism of Renal Injury in Rat Induced by 3-MCPD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A 13-week repeated dose study of three 3-monochloropropane-1,2-diol fatty acid esters in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fediol.eu [fediol.eu]

- 22. Inhibition of glyceraldehyde-3-phosphate dehydrogenase in post-ischaemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. fediol.eu [fediol.eu]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. ecetoc.org [ecetoc.org]

- 28. fssai.gov.in [fssai.gov.in]

The Discovery of 3-MCPD Esters: A Technical Review of a Modern Food Contaminant

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of food safety and chemical analysis, the discovery of 3-monochloropropane-1,2-diol (3-MCPD) esters stands as a significant event of the early 21st century. While the parent compound, free 3-MCPD, had been identified as a food processing contaminant in acid-hydrolyzed vegetable protein and soy sauce as far back as the late 1970s, its presence in a bound, esterified form within refined edible oils was a pivotal finding.[1][2] This revelation dramatically shifted the understanding of dietary exposure to 3-MCPD and spurred a wave of research into the formation, analysis, and toxicology of these newly identified compounds. This technical guide provides a comprehensive literature review of the discovery of 3-MCPD esters, detailing the seminal analytical methods, key quantitative findings, and the evolution of official testing protocols.

The Seminal Discovery

The widespread recognition of 3-MCPD esters as significant food contaminants can be largely attributed to a 2006 study by Zelinková, Svejkovská, Velísek, and Doležal, published in Food Additives and Contaminants.[1] This research was groundbreaking as it systematically analyzed a range of commercially available edible oils and found that while free 3-MCPD was present at low levels (ranging from <3 µg/kg to 24 µg/kg), the levels of "bound" 3-MCPD, released from their esterified form, were substantially higher.[1] Their findings revealed that refined oils contained bound 3-MCPD in concentrations from <300 µg/kg up to 2462 µg/kg, indicating that the refining process, particularly the high-temperature deodorization step, was a critical factor in their formation.[1][3][4] This discovery highlighted that the major dietary exposure to 3-MCPD was not from its free form but from these previously unquantified esters.

Formation Pathway of 3-MCPD Esters

The formation of 3-MCPD esters is understood to be a heat-induced process occurring during the refining of edible oils, especially at temperatures exceeding 200°C.[5] The primary precursors are acylglycerols (specifically diacylglycerols and monoacylglycerols) and a source of chlorine, which can be either organic or inorganic.[3] The reaction mechanism is thought to involve the formation of a cyclic acyloxonium ion as a key intermediate, which then reacts with a chloride ion.[3]

Early Quantitative Findings

Following the initial discovery, numerous studies were conducted to quantify the levels of 3-MCPD esters in a variety of edible oils. These early investigations consistently demonstrated that refined oils contained significantly higher concentrations than their virgin or unrefined counterparts. Palm oil, in particular, was often identified as having the highest levels of these contaminants.[5][6][7]

| Oil Type | Concentration Range of Bound 3-MCPD (µg/kg) | Key Observations from Early Studies |

| Refined Palm Oil | 2290 - 4100 | Consistently reported with the highest concentrations among edible oils.[6][8] |

| Refined Olive Oil | <300 - 2462 | Levels varied significantly, with some refined olive oils showing high concentrations.[1] |

| Refined Sunflower Oil | <300 - 1000 | Generally lower than palm oil but still a significant source.[2][5] |

| Refined Rapeseed Oil | <300 - 1000 | Similar concentration range to sunflower oil.[2][5] |

| Refined Soybean Oil | <300 - 500 | Tended to have lower concentrations compared to palm and olive oils.[9] |

| Virgin/Unrefined Oils | <100 - <300 | Generally contained very low or non-detectable levels of 3-MCPD esters.[1][6] |

Experimental Protocols: A Closer Look

The analytical methodologies for 3-MCPD esters have evolved from initial laboratory methods to standardized and official protocols. The core of the early and many current methods is an "indirect" approach, where the esters are first converted to free 3-MCPD, which is then derivatized and quantified by gas chromatography-mass spectrometry (GC-MS).

Seminal Method: Zelinková et al. (2006)

The method that brought 3-MCPD esters to the forefront of food safety discussions was an indirect analysis involving acid-catalyzed transesterification. This foundational protocol laid the groundwork for many subsequent methods.

Experimental Protocol:

-

Sample Preparation: 100 mg of the oil sample was weighed into a glass tube.

-

Internal Standard: An internal standard (e.g., 3-MCPD-d5) was added for quantification.

-

Transesterification: The oil was dissolved in a solvent like tetrahydrofuran, and a solution of sulfuric acid in methanol (B129727) (e.g., 1.8% v/v) was added.[8]

-

Incubation: The mixture was incubated at 40°C for 16 hours to facilitate the release of 3-MCPD from its esterified form.[8]

-

Neutralization and Extraction: The reaction was stopped, and the mixture was neutralized. The fatty acid methyl esters (FAMEs) formed during the reaction were removed by liquid-liquid extraction with a non-polar solvent like hexane.

-

Derivatization: The remaining aqueous layer containing the freed 3-MCPD was treated with a derivatizing agent, typically phenylboronic acid (PBA), to create a more volatile and stable derivative suitable for GC analysis.

-

GC-MS Analysis: The derivatized 3-MCPD was then extracted into a non-polar solvent and analyzed by GC-MS, usually in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Official Indirect Analytical Methods

Building upon early research, several organizations, including the American Oil Chemists' Society (AOCS) and the German Society for Fat Science (DGF), have established official methods for the analysis of 3-MCPD esters. These methods are designed for robustness and reproducibility in routine analysis.

AOCS Official Method Cd 29a-13 (Acid Transesterification) This method is conceptually similar to the Zelinková et al. protocol and is often referred to as the "Unilever method".[8][10]

-

Principle: It employs a slow acid-catalyzed alcoholysis to release 2-MCPD, 3-MCPD, and a derivative of glycidol (B123203). A key feature is the conversion of glycidyl (B131873) esters into 3-monobromopropanediol (3-MBPD) monoesters in an acidic solution containing a bromide salt. This allows for the simultaneous determination of glycidyl esters.[1][5]

-

Procedure:

-

An oil sample is fortified with isotopically labeled internal standards.

-

Glycidyl esters are converted to 3-MBPD monoesters using an acidic bromide solution.

-

Acidic transesterification with methanolic sulfuric acid is performed to release free 2-MCPD, 3-MCPD, and 3-MBPD.

-

FAMEs are removed via extraction.

-

The freed analytes are derivatized with phenylboronic acid.

-

AOCS Official Method Cd 29b-13 (Alkaline Transesterification) Known as the "3 in 1" method, this protocol uses a slow alkaline-catalyzed release of the analytes.[10][11]

-

Principle: This method involves a slow alkaline release of MCPD and glycidol from their esters at a low temperature. It consists of two parallel sample preparations to accurately quantify glycidol, as some 3-MCPD can convert to glycidol during the process.[11]

-

Procedure:

-

Two sample preparations are initiated with different sets of internal standards.

-

A slow alkaline-catalyzed alcoholysis is carried out in the cold (e.g., 16 hours at -22°C).

-

The reaction is stopped by adding an acidified sodium bromide solution, which converts the unstable glycidol into the more stable 3-MBPD.

-

The freed diols are extracted, derivatized with PBA, and analyzed by GC-MS.[10][11]

-

AOCS Official Method Cd 29c-13 / DGF C-VI 18 (10) (Fast Alkaline Transesterification) This method, often called the "differential method," is designed for rapid analysis, making it suitable for production laboratories.[3][7]

-

Principle: It is based on a fast alkaline-catalyzed release of 3-MCPD and glycidol at room temperature. The quantification of glycidol is achieved by subtracting the result of a second analysis (Part B) from the first (Part A).[3]

-

Procedure:

-

Part A: The sample undergoes fast alkaline transesterification. The reaction is stopped with an acidic sodium chloride solution, which converts released glycidol into 3-MCPD. This part measures the sum of originally present 3-MCPD and the 3-MCPD formed from glycidol.

-

Part B: A parallel sample undergoes the same fast alkaline transesterification, but the reaction is stopped with a chloride-free acidic solution. This part measures only the 3-MCPD originally present in the sample.

-

The glycidol content is calculated from the difference between the results of Part A and Part B. Both parts involve derivatization with PBA and GC-MS analysis.[3][7]

-

Conclusion

The discovery of 3-MCPD esters in refined edible oils marked a paradigm shift in the assessment of process-induced food contaminants. The seminal work of Zelinková and her colleagues in 2006 illuminated a previously hidden and significant source of dietary exposure to 3-MCPD. This discovery catalyzed the development of robust and standardized analytical methods, primarily based on indirect GC-MS analysis, which have become indispensable tools for researchers, regulatory bodies, and the food industry. The ongoing efforts to understand the formation of these esters and to develop effective mitigation strategies are a direct legacy of this critical discovery, underscoring the continuous evolution of food safety science.

References

- 1. Fatty acid esters of 3-chloropropane-1,2-diol in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jfabe.ut.ac.ir [jfabe.ut.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Changes in 3-MCPD esters, glycidyl esters, bioactive compounds and oxidation indexes during kenaf seed oil refining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. researchgate.net [researchgate.net]

- 10. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

- 11. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 1-Linolenoyl-3-chloropropanediol.

An In-Depth Technical Guide on the Biological Activity of 1-Linolenoyl-3-chloropropanediol and Related 3-MCPD Esters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD). While specific biological data for this compound is limited in publicly available literature, it belongs to the well-studied class of 3-MCPD esters. These compounds are recognized as food processing contaminants, and their biological activity is primarily linked to their in vivo hydrolysis to 3-MCPD. This guide synthesizes the current understanding of the biological activities of 3-MCPD esters, with the strong presumption that this compound exhibits a similar toxicological profile. The primary toxicities associated with 3-MCPD, the active metabolite, are nephrotoxicity and adverse effects on male fertility.[1][2] This document provides a comprehensive overview of the metabolism, toxicological endpoints, and regulatory guidance for this class of compounds.

Introduction to 3-MCPD Esters

3-monochloropropane-1,2-diol (3-MCPD) esters are process-induced contaminants that form in foods, particularly in refined vegetable oils, during high-temperature processing.[3][4] The formation occurs through a reaction between a lipid source and a chlorine source.[5] this compound is an ester formed from linolenic acid and 3-chloropropanediol. Once ingested, 3-MCPD esters are substantially hydrolyzed in the gastrointestinal tract by lipases, releasing free 3-MCPD, which is then absorbed and exerts systemic effects.[3][5]

Quantitative Toxicological Data

The toxicological assessment of 3-MCPD esters is generally based on the toxicity of free 3-MCPD. Regulatory bodies have established tolerable daily intake (TDI) values for 3-MCPD and its esters.

| Parameter | Value | Agency/Organization | Notes |

| Tolerable Daily Intake (TDI) | 2 µg/kg body weight/day | European Food Safety Authority (EFSA) | This updated TDI is protective for both renal and male fertility effects.[1][4][6] |

| Provisional Maximum TDI (PMTDI) | 4 µg/kg body weight/day | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | This value is for 3-MCPD and its esters, singly or in combination.[3][5] |

| Benchmark Dose Level (BMDL10) | 0.20 mg/kg body weight/day | EFSA | For renal tubular hyperplasia in male rats, used as a reference point for deriving the TDI.[7] |

| Benchmark Dose Level (BMDL05) | 0.44 mg/kg body weight/day | EFSA | For decreased sperm motility in rats, considered the most sensitive relevant endpoint for male fertility effects.[7] |

| Maximum Permitted Level (in food) | 20 µg/kg | European Commission | For 3-MCPD in hydrolyzed vegetable protein and soy sauce.[5] |

Metabolism and Toxicological Pathways

The primary mechanism of toxicity for 3-MCPD esters is their conversion to free 3-MCPD. The subsequent toxicity of 3-MCPD is linked to its metabolites, which can interfere with cellular energy metabolism.[2]

Metabolic Pathway of 3-MCPD Esters

The following diagram illustrates the hydrolysis of a generic 3-MCPD monoester, such as this compound, in the gastrointestinal tract.

Proposed Toxicological Signaling Pathway of 3-MCPD

In the kidney, 3-MCPD has been shown to induce apoptosis and necroptosis in proximal tubular cells. This is thought to occur through the activation of JNK and RIPK1/RIPK3/MLKL signaling pathways, leading to acute kidney injury.[6]

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the methodologies used to study 3-MCPD and its esters can be generalized.

In Vivo Toxicity Assessment

-

Objective: To determine the systemic toxicity of 3-MCPD esters.

-

Model: Typically male rats (e.g., Sprague-Dawley or Wistar strains).

-

Administration: Oral gavage of the test compound, often dissolved in a suitable vehicle like corn oil.

-

Duration: Can range from acute (single dose) to subchronic (e.g., 28 or 90 days) or chronic (e.g., 2 years) studies.

-

Endpoints:

-

Clinical observations: Body weight, food consumption, general health status.

-

Hematology and clinical chemistry: Analysis of blood samples for markers of organ damage (e.g., kidney and liver function tests).

-

Histopathology: Microscopic examination of target organs, particularly the kidneys and testes, for pathological changes such as tubular hyperplasia or testicular atrophy.[7]

-

Reproductive toxicity: Assessment of sperm count, motility, and morphology, as well as fertility outcomes.[7]

-

In Vitro Hydrolysis Assay

-

Objective: To simulate the digestion of 3-MCPD esters in the gastrointestinal tract.

-

Method:

-

Incubate the 3-MCPD ester with a lipase preparation (e.g., pancreatic lipase) in a buffered solution that mimics intestinal conditions.

-

Collect samples at various time points.

-

Extract the analytes (unhydrolyzed ester and free 3-MCPD).

-

Quantify the analytes using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) after derivatization.

-

Workflow for In Vitro Hydrolysis

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a "possible human carcinogen" (Group 2B).[3] This classification is based on sufficient evidence in experimental animals. In contrast, glycidol, which is formed from glycidyl (B131873) esters (another class of processing contaminants often found alongside 3-MCPD esters), is classified as "probably carcinogenic to humans" (Group 2A).[3]

Conclusion

The biological activity of this compound is understood through the lens of its chemical class, the 3-MCPD esters. The primary toxicological concern is its hydrolysis to free 3-MCPD, which has demonstrated nephrotoxic and anti-fertility effects in animal models. The established tolerable daily intake values by regulatory agencies are based on these toxicological endpoints. Future research could focus on elucidating any unique biological activities of specific 3-MCPD esters like the linolenoyl variant, although the current evidence suggests a shared mechanism of toxicity for the entire class. Professionals in drug development should be aware of the potential for 3-MCPD ester formation in formulations containing lipids and chlorine sources, especially if heat treatment is involved.

References

- 1. Fatty Acid Esters of 3-Monochloropropanediol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revised safe intake for 3-MCPD in vegetable oils and food | EFSA [efsa.europa.eu]

- 5. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 6. researchgate.net [researchgate.net]

- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

Precursors for 1-Linolenoyl-3-chloropropanediol formation in palm oil.

An In-depth Technical Guide on the Precursors for 1-Linolenoyl-3-chloropropanediol Formation in Palm Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Monochloropropane-1,2-diol (3-MCPD) esters are process-induced chemical contaminants found in refined edible oils, with palm oil often exhibiting the highest levels.[1][2][3] These compounds, including the specific ester this compound (L-3-MCPD), have raised health concerns due to their potential carcinogenic nature.[4][5] The formation of these esters is a complex process that occurs during the high-temperature refining of crude palm oil, particularly during the deodorization step.[1][3][4] Understanding the precursors and the mechanisms of their formation is critical for developing effective mitigation strategies and ensuring the safety of palm oil-based products. This guide provides a comprehensive overview of the key precursors to L-3-MCPD formation in palm oil, detailed experimental protocols for their analysis, and a summary of relevant quantitative data.

Core Precursors for this compound Formation

The formation of L-3-MCPD in palm oil is primarily dependent on the presence of two key types of precursors: a lipid source containing linolenoyl acylglycerols and a chlorine source. The reaction is significantly accelerated by the high temperatures employed during the oil refining process.

1. Lipid Precursors: Acylglycerols

The glycerol (B35011) backbone for the formation of 3-MCPD esters is provided by acylglycerols. While triacylglycerols (TAGs) are the main component of palm oil, the more reactive precursors are considered to be diacylglycerols (DAGs) and monoacylglycerols (MAGs).[6][7][8] Palm oil naturally contains a higher concentration of DAGs compared to many other vegetable oils, which is a contributing factor to the higher levels of 3-MCPD esters found in refined palm oil.[6][7] The linolenoyl moiety of L-3-MCPD originates from the linolenic acid present in the acylglycerol molecules.

2. Chlorine Precursors

A source of chlorine is essential for the formation of 3-MCPD esters. Chlorine can be present in crude palm oil in both inorganic and organic forms.

-

Inorganic Chlorides: These can include salts such as calcium chloride (CaCl₂), magnesium chloride (MgCl₂), and ferric chloride (FeCl₃).[1] Sources of inorganic chlorides can be the fertilizers used in oil palm plantations and coagulants used in water treatment during the milling process.[1]

-

Organic Chlorides (Organochlorines): Recent research has identified naturally occurring organochlorine compounds in crude palm oil, such as those associated with sphingolipids, wax esters, fatty acids, and diacylglycerols.[4][5] These compounds can act as chlorine donors at high temperatures.[2] Factors like fruit bruising and degradation, as well as the recycling of sterilizer condensate during milling, can increase the levels of these organic chlorine precursors.[4][9]

Quantitative Data on Precursors and 3-MCPD Ester Formation

The following tables summarize quantitative data on the concentration of key precursors in palm oil and their impact on the formation of 3-MCPD esters.

Table 1: Typical Diacylglycerol (DAG) and Monoacylglycerol (MAG) Content in Palm Oil

| Acylglycerol | Concentration in Crude Palm Oil (%) | Concentration in Refined Palm Oil (%) | Reference(s) |

| Diacylglycerols (DAGs) | 5 - 8 | 4 - 12 | [6][7] |

| Monoacylglycerols (MAGs) | < 1 | ~ 0.3 | [6][7] |

Table 2: Chloride Content in Crude Palm Oil (CPO) and its Effect on 3-MCPD Ester Formation

| Parameter | Value | Reference(s) |

| Typical Chloride Content in CPO | 7 - 11 ppm | [1] |

| Reduction in 3-MCPDE with Water Washing of CPO (5% water at 90°C) | > 80% chloride reduction | [10] |

| Correlation between Chloride in Washed CPO and 3-MCPDE in RBDPO | Linear relationship (y = 0.91x) | [10] |

Table 3: 3-MCPD Ester Levels in Different Types of Palm Oil

| Oil Type | 3-MCPD Ester Concentration (mg/kg) | Reference(s) |

| Crude/Virgin Palm Oil | Not detected or trace amounts | [2] |

| Refined, Bleached, Deodorized (RBD) Palm Oil | 0.2 - 4.0 | [3] |

| Refined Palm Oil (general) | 2.29 - 4.10 | [11] |

Formation Mechanism and Experimental Workflows

The formation of 3-MCPD esters is understood to proceed through a cyclic acyloxonium ion intermediate. The following diagrams illustrate this pathway and a typical experimental workflow for the analysis of 3-MCPD esters.

Caption: Proposed formation pathway of 3-MCPD esters via a cyclic acyloxonium ion.

Caption: General experimental workflow for the indirect analysis of 3-MCPD esters.

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of 3-MCPD ester precursors and the esters themselves.

1. Determination of Diacylglycerol (DAG) and Monoacylglycerol (MAG) Content

This protocol is based on methods described for the analysis of partial glycerides in palm oil.

-

Principle: Separation and quantification of MAGs and DAGs from the oil matrix using High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD).

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the palm oil sample into a vial.

-

Dissolve the sample in 10 mL of a suitable solvent mixture (e.g., hexane (B92381)/isopropanol (B130326), 95:5 v/v).

-

Vortex the sample until fully dissolved.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

HPLC-ELSD/CAD Conditions:

-

Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of solvents such as hexane, isopropanol, and ethyl acetate (B1210297). A typical gradient might start with a high percentage of hexane and gradually increase the polarity by adding more isopropanol and ethyl acetate to elute the different lipid classes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

ELSD/CAD Settings: Nebulizer temperature and gas flow should be optimized according to the manufacturer's instructions.

-

-

Quantification: Prepare calibration curves using certified standards of representative MAGs and DAGs (e.g., 1-monopalmitin, 1,3-dipalmitin).

2. Determination of Total Chloride Content

This protocol outlines a common method for measuring the total chloride content in palm oil.

-

Principle: The oil sample is combusted at a high temperature, and the resulting hydrogen chloride (HCl) is absorbed into an electrolyte solution and quantified by microcoulometry.

-

Instrumentation: Micro-coulometric combustion analyzer.

-

Procedure:

-

Homogenize the palm oil sample thoroughly.

-

Introduce a known amount of the sample into the combustion tube of the analyzer, which is typically heated to around 1000°C.

-

The sample undergoes pyrolysis and combustion in an oxygen-rich atmosphere, converting all chlorine-containing compounds to HCl.

-

The combustion gases are passed through a titration cell where the HCl reacts with silver ions, causing a change in the electrical potential.

-

The instrument measures the amount of charge required to regenerate the silver ions, which is directly proportional to the amount of chloride in the sample.

-

-

Calibration: Calibrate the instrument using standards of known chlorine concentration.

3. Indirect Analysis of 3-MCPD Esters by GC-MS/MS

This is a widely used method for the quantification of total 3-MCPD esters.

-

Principle: The 3-MCPD esters in the oil are transesterified to release free 3-MCPD, which is then derivatized and quantified by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

-

Sample Preparation:

-

Weigh approximately 100 mg of the palm oil sample into a screw-cap tube.

-

Add an internal standard solution (e.g., 3-MCPD-d5).

-

Transesterification (Acidic): Add a solution of sulfuric acid in methanol. Incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 16 hours).

-

Neutralization and Extraction: Neutralize the reaction mixture with a sodium bicarbonate solution. Extract the free 3-MCPD into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Derivatization: Evaporate the solvent and add a derivatizing agent, such as phenylboronic acid (PBA) in an appropriate solvent. Heat to form the volatile phenylboronic ester of 3-MCPD.

-

-

GC-MS/MS Conditions:

-

GC Column: A mid-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Splitless injection at a high temperature (e.g., 250°C).

-

Oven Temperature Program: A programmed temperature ramp to separate the analytes (e.g., start at 60°C, ramp to 280°C).

-

MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for the 3-MCPD derivative and its internal standard.

-

-

Quantification: Construct a calibration curve using a series of standards containing known concentrations of 3-MCPD and the internal standard, subjected to the same sample preparation procedure.

The formation of this compound and other 3-MCPD esters in palm oil is a multifaceted issue directly linked to the presence of acylglycerol and chlorine precursors, as well as the high-temperature conditions of the refining process. A thorough understanding of these factors, supported by robust analytical methodologies, is paramount for the development of effective mitigation strategies. By controlling the quality of the crude palm oil, minimizing chlorine content, and optimizing refining parameters, the levels of these process contaminants can be significantly reduced, thereby enhancing the safety and quality of palm oil and its derived products. This guide provides the foundational knowledge and technical protocols to support researchers and industry professionals in addressing this important food safety challenge.

References

- 1. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]

- 2. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Natural Organochlorines as Precursors of 3-Monochloropropanediol Esters in Vegetable Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. Chloride reduction by water washing of crude palm oil to assist in 3-monochloropropane-1, 2 diol ester (3-MCPDE) mitigation | Semantic Scholar [semanticscholar.org]

- 11. mjas.analis.com.my [mjas.analis.com.my]

Role of chlorine in the formation of 1-Linolenoyl-3-chloropropanediol.

An In-depth Technical Guide on the Role of Chlorine in the Formation of 1-Linolenoyl-3-chloropropanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Monochloropropane-1,2-diol (3-MCPD) fatty acid esters are process-induced chemical contaminants found in a variety of heat-processed foods, particularly refined edible oils.[1][2] These compounds, formed from the reaction between acylglycerols and a chlorine source at high temperatures, raise significant health concerns due to the potential release of free 3-MCPD, a possible human carcinogen, upon digestion.[3][4][5] this compound is a specific monoester of 3-MCPD involving linolenic acid. This technical guide provides a comprehensive overview of the critical role of chlorine in the formation of this compound, detailing the underlying chemical mechanisms, presenting quantitative data from formation studies, outlining analytical protocols for its detection, and visualizing the key pathways and workflows.

Introduction to 3-MCPD Esters

First identified in refined edible oils in 2006, 3-MCPD esters are formed primarily during the deodorization step of oil refining, a process that involves high temperatures (220-260°C) under vacuum.[6][7][8] The formation requires two primary precursors: a lipid source (glycerol or acylglycerides) and a source of chlorine.[2] Given the prevalence of linolenic acid in many vegetable oils, this compound represents one of the many possible 3-MCPD ester congeners. Understanding the precise role of the chlorine donor is fundamental to developing effective mitigation strategies to reduce the levels of these contaminants in the food supply.

Chemical Formation Mechanisms: The Central Role of the Chloride Ion

The formation of this compound from its precursors, such as trilinolenin, 1,2-dilinolenoylglycerol, or 1,3-dilinolenoylglycerol, is a complex process driven by high temperatures. The presence of a chlorine source is an absolute prerequisite for the reaction to occur.[2][9] Several mechanisms have been proposed, all of which hinge on the nucleophilic action of a chloride ion.

Key Precursors:

-

Lipid Source: Triacylglycerols (TAGs), diacylglycerols (DAGs), and monoacylglycerols (MAGs) containing linolenic acid.[6][10] DAGs are considered particularly reactive precursors.[1][11]

-

Chlorine Source: The quantity and type of available chlorine are often the limiting factors in the formation of 3-MCPD esters.[12] Sources include:

-

Inorganic Chlorides: Salts such as NaCl, KCl, CaCl₂, and FeCl₃ are potent chlorine donors.[6][13]

-

Organic Chlorides: Naturally occurring organochlorine compounds in crude oils (e.g., sphingolipid-based organochlorines) can decompose at high temperatures to form reactive chlorine species like HCl.[6][14][15]

-

Other Sources: Chlorinated water used in processing can also contribute.[2]

-

Proposed Reaction Pathways:

-

Cyclic Acyloxonium Ion Pathway: This is a widely accepted mechanism. At high temperatures, an acyl group from a di- or triacylglycerol can provide anchimeric assistance, leading to the formation of a cyclic acyloxonium ion intermediate. A chloride ion then executes a nucleophilic attack on one of the carbon atoms of this ring. Attack at the primary (sn-1 or sn-3) position results in the formation of a 3-MCPD diester, which can be subsequently hydrolyzed to a monoester like this compound.[6][10][16]

-